3-methoxy-N-propylbenzamide
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Overview
Description
3-Methoxy-N-propylbenzamide is an organic compound with the molecular formula C11H15NO2. It belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring
Preparation Methods
The synthesis of 3-methoxy-N-propylbenzamide typically involves the reaction of 3-methoxybenzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-N-propylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antioxidant and antibacterial properties. It has shown effectiveness against certain gram-positive and gram-negative bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in oxidative stress or bacterial growth. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-Methoxy-N-propylbenzamide can be compared with other benzamide derivatives, such as:
3-Methoxybenzamide: Similar in structure but lacks the propyl group, which may affect its reactivity and biological activity.
N-Propylbenzamide: Lacks the methoxy group, which can influence its chemical properties and applications.
4-Bromo-3-methoxy-N-propylbenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methoxy-N-propylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-3-7-12-11(13)9-5-4-6-10(8-9)14-2/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
InChI Key |
XOKXCBFLSDEEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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